Superior Efficiency in Quantum Dot Solar Cells
In the fabrication of CdS quantum dot-sensitized solar cells (QDSCs) using the SILAR method, the use of a cadmium acetate precursor (as a representative of the acetate class) yields significantly higher power conversion efficiency (PCE) compared to cells made with cadmium nitrate or cadmium chloride precursors. Cadmium acetate achieved a PCE of 2.10%, which is 33% higher than cells made with CdCl2 (1.57%) and 75% higher than those made with Cd(NO3)2 (1.20%) under identical conditions [1]. This performance advantage is further amplified in co-sensitized PbS/CdS systems, where acetate-based precursors provided a photocurrent of 19.24 mA/cm2 and a PCE of 3.23%, compared to only 11.26 mA/cm2 and 2.13% for nitrate-based cells—a 52% increase in PCE [1]. This demonstrates a clear, quantifiable advantage for acetate-based cadmium sources in achieving higher device performance.
| Evidence Dimension | Power Conversion Efficiency (PCE) and Photocurrent |
|---|---|
| Target Compound Data | CdS QDSC: PCE = 2.10%; PbS/CdS QDSC: Jsc = 19.24 mA/cm2, PCE = 3.23% |
| Comparator Or Baseline | CdCl2: PCE = 1.57%; Cd(NO3)2: PCE = 1.20% (CdS QDSC) / PbS/CdS QDSC: Jsc = 11.26 mA/cm2, PCE = 2.13% |
| Quantified Difference | CdS QDSC PCE is 75% higher than with Cd(NO3)2 and 33% higher than with CdCl2. PbS/CdS QDSC PCE is 52% higher than with nitrate precursors. |
| Conditions | Successive Ionic Layer Adsorption and Reaction (SILAR) method, mesoporous TiO2 film, AM 1.5G illumination. |
Why This Matters
This data provides a direct performance metric for procurement: selecting an acetate-based cadmium source over nitrate or chloride salts can lead to a 33-75% improvement in solar cell efficiency, a critical factor for research groups and manufacturers aiming to optimize device performance.
- [1] Liu, Y., et al. (2015). Effect of the nature of cationic precursors for SILAR deposition on the performance of CdS and PbS/CdS quantum dot-sensitized solar cells. Journal of Nanoparticle Research, 17, 132. View Source
